molecular formula C25H22ClN3O3S2 B2875241 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 1020971-33-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2875241
CAS No.: 1020971-33-8
M. Wt: 512.04
InChI Key: RGASNNDWROXUSG-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important process for tumor cell growth and survival. BPTES has been shown to have potential as an anti-cancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has demonstrated the synthesis of derivatives related to the queried compound, which exhibit significant antimicrobial activity. Patel, Agravat, and colleagues have synthesized various pyridine derivatives, including structures with benzothiazole components, and evaluated their antibacterial and antifungal activities. These compounds were found to possess considerable activity against a range of microbial strains, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2007); (Patel & Agravat, 2009).

Anticancer Activity

Further, the synthesis of novel benzamides and their metal complexes have been explored for their bioactivity, including anticancer properties. Khatiwora et al. synthesized metal complexes of new benzamides, revealing that copper complexes exhibited enhanced activities against bacterial strains compared to the free ligands and certain standard antibiotics. These findings suggest the potential of these compounds in cancer therapy by targeting specific bacterial infections associated with cancer (Khatiwora et al., 2013).

Enzyme Inhibition and Antidepressant Applications

The oxidative metabolism of Lu AA21004, a novel antidepressant, involves several enzymes, including CYP2D6 and CYP3A4/5, indicating the importance of these compounds in studying drug metabolism and potential drug-drug interactions. This research provides insight into the metabolic pathways of novel therapeutic agents, which is crucial for their development and safety evaluation (Hvenegaard et al., 2012).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S2/c26-20-13-10-18(16-23(20)34(31,32)29-14-4-1-5-15-29)24(30)27-19-11-8-17(9-12-19)25-28-21-6-2-3-7-22(21)33-25/h2-3,6-13,16H,1,4-5,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGASNNDWROXUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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